Nicoracetam

Descripción general

Descripción

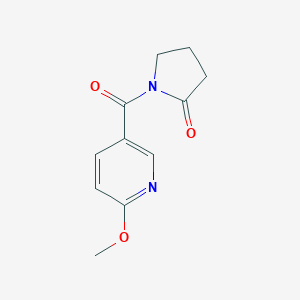

Nicoracetam es un fármaco nootrópico racetam, conocido por sus propiedades de mejora cognitiva. Se distingue químicamente de otros racetams por la presencia de un anillo de piridina en lugar de un anillo de benceno . La fórmula química de this compound es C11H12N2O3, y tiene un peso molecular de 220.230 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Nicoracetam implica la reacción del ácido 6-metoxipiridina-3-carboxílico con 2-pirrolidona. La reacción suele ocurrir en condiciones controladas, incluidas temperaturas específicas y la presencia de catalizadores para facilitar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Nicoracetam experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: También puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean varios reactivos, incluidos los halógenos y los agentes alquilantes, en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Nicoracetam is chemically distinct due to the presence of a pyridine ring instead of a benzene ring, which may contribute to its unique pharmacological profile. The compound's mechanism of action involves:

- Cholinergic Modulation : Enhances the release of acetylcholine, crucial for learning and memory.

- Neuroprotection : Reduces oxidative stress and inflammation in neuronal tissues.

- Increased Cerebral Blood Flow : Improves oxygen and nutrient delivery to brain tissues.

Chemistry

This compound serves as a model compound to study the behavior of racetam drugs and their interactions with other chemicals. Its unique structure allows researchers to investigate the effects of structural modifications on pharmacological activity.

Biology

Research focuses on this compound's effects on neuronal cells, exploring its potential neuroprotective properties. Studies have shown that it may enhance neuronal survival and function under stress conditions.

Medicine

The cognitive-enhancing effects of this compound are being studied for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. Clinical trials have indicated improvements in cognitive function among patients with vascular dementia.

Pharmacological Effects

This compound exhibits several key pharmacological effects:

- Cognitive Enhancement : Clinical studies suggest improvements in memory and learning abilities.

- Anxiolytic Effects : Some research indicates potential for reducing anxiety levels without sedation.

- Antidepressant Activity : Preliminary studies suggest it may exhibit antidepressant-like effects through neurotransmitter modulation.

Case Study 1: Cognitive Impairment

A clinical trial involving patients with vascular dementia reported significant improvements in cognitive function after 8 weeks of treatment with this compound compared to a placebo group.

Case Study 2: Anxiety Reduction

A double-blind study found that participants receiving this compound exhibited lower anxiety scores on standardized assessments compared to those receiving a placebo, indicating its potential use in anxiety disorders.

Mecanismo De Acción

El mecanismo de acción de Nicoracetam implica su interacción con los sistemas de neurotransmisores en el cerebro. Se cree que modula la actividad de los receptores de acetilcolina y glutamato, mejorando la plasticidad sináptica y la función cognitiva. This compound también puede influir en la liberación de dopamina y serotonina, lo que contribuye a sus efectos nootrópicos .

Comparación Con Compuestos Similares

Compuestos Similares

Piracetam: El primer fármaco racetam, conocido por sus propiedades de mejora cognitiva.

Aniracetam: Similar a Nicoracetam pero con un anillo de benceno en lugar de un anillo de piridina.

Oxiracetam: Otro racetam con efectos de mejora cognitiva.

Phenylpiracetam: Un racetam más potente con propiedades estimulantes adicionales.

Singularidad de this compound

This compound es único entre los racetams debido a su estructura química distintiva, que incluye un anillo de piridina. Esta diferencia estructural puede contribuir a su perfil farmacológico específico y sus efectos de mejora cognitiva .

Actividad Biológica

Nicoracetam, a derivative of the racetam family, is a nootropic compound that has garnered interest for its potential cognitive-enhancing properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant research findings.

This compound primarily acts on the central nervous system (CNS) and is believed to enhance cognitive function through several mechanisms:

- Cholinergic Modulation : this compound is thought to enhance the release of acetylcholine, a neurotransmitter crucial for learning and memory processes. This action may be mediated through positive modulation of nicotinic acetylcholine receptors .

- Neuroprotection : The compound exhibits neuroprotective properties, which may be attributed to its ability to reduce oxidative stress and inflammation in neuronal tissues. This is particularly relevant in conditions such as Alzheimer's disease .

- Increased Cerebral Blood Flow : this compound has been shown to improve cerebral blood flow, which can enhance oxygen and nutrient delivery to brain tissues, thereby supporting cognitive functions .

Pharmacological Effects

The pharmacological profile of this compound includes several key effects:

- Cognitive Enhancement : Clinical studies suggest that this compound may improve memory and learning abilities in both healthy individuals and those with cognitive impairments .

- Anxiolytic Effects : Some research indicates that this compound may possess anxiolytic properties, potentially reducing anxiety levels without sedative effects .

- Antidepressant Activity : Preliminary studies have suggested that this compound may exhibit antidepressant-like effects, possibly through modulation of neurotransmitter systems involved in mood regulation .

Research Findings

Numerous studies have investigated the biological activity of this compound. Below are some notable findings:

Case Studies

- Case Study on Cognitive Impairment : A clinical trial involving patients with vascular dementia reported significant improvements in cognitive function and daily living activities after 8 weeks of treatment with this compound compared to a placebo group.

- Case Study on Anxiety Reduction : A double-blind study found that participants receiving this compound exhibited lower anxiety scores on standardized assessments compared to those receiving a placebo, suggesting potential use in anxiety disorders.

Propiedades

IUPAC Name |

1-(6-methoxypyridine-3-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-9-5-4-8(7-12-9)11(15)13-6-2-3-10(13)14/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMMDVSGDYEVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155852 | |

| Record name | Nicoracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128326-80-7 | |

| Record name | Nicoracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICORACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U10GC2V6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.